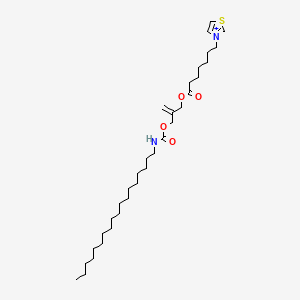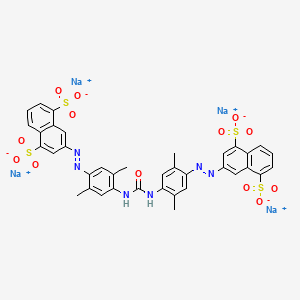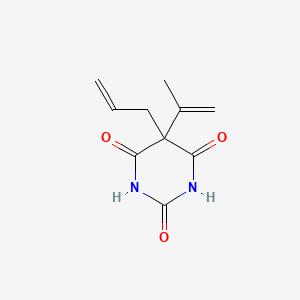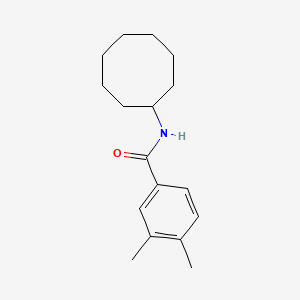![molecular formula C7H10N4 B13804978 2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including 2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitrile group can produce primary amines .
Applications De Recherche Scientifique
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile include other imidazole derivatives such as:
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 2-(2-Nitroimidazol-1-yl)ethanamine
Uniqueness
What sets this compound apart from other imidazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile |
InChI |
InChI=1S/C7H10N4/c8-2-4-9-3-1-7-5-10-6-11-7/h5-6,9H,1,3-4H2,(H,10,11) |
Clé InChI |
WMLQDBFIRTWPNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCNCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)





![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)




methanone](/img/structure/B13804956.png)

